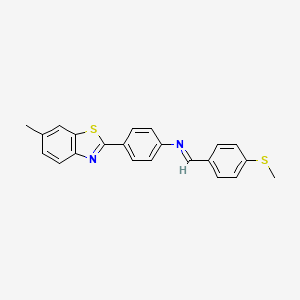

Benzene, 1-(6-methylbenzothiazol-2-yl)-4-(4-methylthiobenzylidenamino)-

Description

The compound "Benzene, 1-(6-methylbenzothiazol-2-yl)-4-(4-methylthiobenzylidenamino)-" is a benzene derivative featuring two distinct substituents: a 6-methylbenzothiazol-2-yl group at position 1 and a 4-methylthiobenzylidenamino moiety at position 4. Benzothiazole derivatives are known for their applications in materials science, particularly in fluorescence and optoelectronics, due to their conjugated π-systems and electron-withdrawing sulfur atoms . The methylthio (-SMe) group in the benzylidenamino substituent may further influence electronic properties, such as charge transfer and solubility.

Properties

Molecular Formula |

C22H18N2S2 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-methylsulfanylphenyl)methanimine |

InChI |

InChI=1S/C22H18N2S2/c1-15-3-12-20-21(13-15)26-22(24-20)17-6-8-18(9-7-17)23-14-16-4-10-19(25-2)11-5-16/h3-14H,1-2H3 |

InChI Key |

YHZHGONIXFVHTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)SC |

Origin of Product |

United States |

Preparation Methods

Cyclization via Polyphosphoric Acid

The benzothiazole ring is synthesized through cyclization of 2-amino-5-methylbenzenethiol and 4-aminobenzoic acid under acidic conditions.

-

Reactants : 2-Amino-5-methylbenzenethiol (14.58 mmol) and 4-aminobenzoic acid (14.51 mmol).

-

Conditions : Polyphosphoric acid (20 g) at 220°C for 4 hours.

-

Workup : Quench with ice-cold 10% Na₂CO₃, extract with ethyl acetate, and purify via silica gel chromatography (PE:EA = 4:1).

-

Yield : 90% as a brown solid.

-

Characterization :

Alternative Methods for Benzothiazole Formation

-

Oxidative Ring Closure : Arylthioureas treated with bromine in chloroform yield 2-aminobenzothiazoles.

-

Thiourea Condensation : Reaction of o-aminothiophenol derivatives with carbonyl compounds in refluxing ethanol.

Formation of the Schiff Base Moiety

Condensation with 4-Methylthiobenzaldehyde

The Schiff base is formed via acid-catalyzed condensation of 4-(6-methylbenzothiazol-2-yl)aniline and 4-methylthiobenzaldehyde.

-

Reactants : 4-(6-Methylbenzothiazol-2-yl)aniline (1 mmol) and 4-methylthiobenzaldehyde (1 mmol).

-

Conditions : Methanol (25 mL) with 2–3 drops conc. H₂SO₄, reflux for 6–8 hours.

-

Workup : Pour into ice water, filter precipitate, and recrystallize from ethanol.

-

Yield : 72–85%.

-

Characterization :

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly:

-

Reactants : Equimolar amounts of amine and aldehyde.

-

Conditions : NMP solvent, 120°C, 20 minutes.

Optimization and Challenges

Regioselectivity in Benzothiazole Synthesis

Stability of the Schiff Base

-

Hydrolysis Sensitivity : The imine bond is prone to hydrolysis in aqueous media.

-

Mitigation : Use anhydrous solvents and store under nitrogen.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper.

Common Reagents and Conditions

The reactions of (E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE typically require specific reagents and conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Palladium-catalyzed reactions in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Key Properties

Biological Activity

Benzene, 1-(6-methylbenzothiazol-2-yl)-4-(4-methylthiobenzylidenamino)- is a complex organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C22H18N2S2

- Molecular Weight : 374.5 g/mol

- Structure : The compound features a benzothiazole moiety and a methylthio group, which contribute to its biological reactivity and potential therapeutic applications .

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to be effective against various pathogens, suggesting their potential use in treating infections. The mechanism of action often involves interference with microbial cell wall synthesis or disruption of metabolic pathways .

Anticancer Activity

Studies have demonstrated that benzothiazole derivatives possess cytotoxic effects against several cancer cell lines. For instance, similar compounds have been investigated for their ability to induce apoptosis in cancer cells by disrupting microtubule organization and promoting nuclear alterations .

A notable case study involved the evaluation of a related compound's effects on MDA-MB-231 breast cancer cells, where it was found to exhibit enhanced antiproliferative effects compared to non-cancerous cell lines . This suggests that the compound may selectively target cancer cells while sparing normal cells.

Synthesis Methods

The synthesis of Benzene, 1-(6-methylbenzothiazol-2-yl)-4-(4-methylthiobenzylidenamino)- typically involves several steps:

- Formation of Benzothiazole : The initial step often includes the synthesis of the benzothiazole moiety through cyclization reactions involving thioketones and amines.

- Substitution Reactions : Subsequent substitution reactions introduce methylthio and amino groups onto the benzene ring.

- Final Coupling : The final product is obtained through coupling reactions that link the various functional groups together.

These methods highlight the versatility in synthesizing similar compounds by modifying functional groups and reaction conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzothiazole derivatives demonstrated that compounds similar to Benzene, 1-(6-methylbenzothiazol-2-yl)-4-(4-methylthiobenzylidenamino)- exhibited strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising alternative for treating resistant infections .

Case Study 2: Anticancer Potential

In another investigation, researchers assessed the cytotoxic effects of related benzothiazole compounds on different cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in MDA-MB-231 cells. The study concluded that structural modifications could enhance their anticancer efficacy further .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Aminophenyl)-6-methylbenzothiazole | Structure | Exhibits fluorescence; used in dye applications. |

| 4-(Methylthio)benzene-1,2-diamine | Structure | Known for its role in synthesizing other benzothiazole derivatives. |

| 1,2-Benzenediamine derivatives | Structure | Broad range of biological activities; used in pharmaceuticals. |

This table illustrates how Benzene, 1-(6-methylbenzothiazol-2-yl)-4-(4-methylthiobenzylidenamino)- stands out due to its specific combination of functional groups that may enhance its biological activity compared to other similar compounds.

Q & A

Q. What role do substituents play in modulating the compound’s photophysical properties?

- Electron-donating groups (e.g., methoxy) on the benzothiazole or Schiff base moieties enhance fluorescence by stabilizing excited states. Time-dependent DFT (TD-DFT) simulates absorption/emission spectra, which are experimentally verified using UV-Vis and fluorescence spectroscopy .

Methodological Notes

- Data Tables : Include reaction yields, melting points, and spectral peaks in supplementary materials for reproducibility.

- Contradictions : Address discrepancies (e.g., lower yields in polar solvents) by testing alternative conditions (e.g., DMSO or THF).

- Software Citations : Reference SHELX or Gaussian (for DFT) in computational studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.